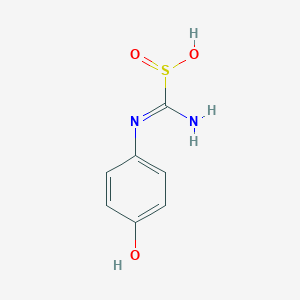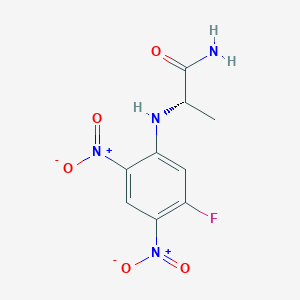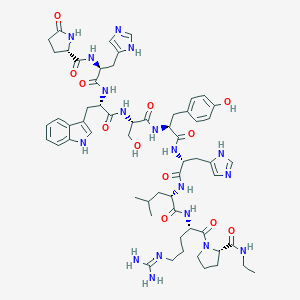
3-エチル-2-メチル-4,5,6,7-テトラヒドロインドール-4-オン
説明
The compound 3-Ethyl-2-methyl-4,5,6,7-tetrahydroindol-4-one is a derivative of the tetrahydroindole family, which is a class of heterocyclic compounds featuring a saturated indole ring system. These compounds are of interest due to their potential applications in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of related tetrahydroindole derivatives has been explored in various studies. For instance, 4,5,6,7-tetrahydroindoles have been ethynylated to afford ethyl 3-(4,5,6,7-tetrahydroindol-2-yl)-2-propynoates through a reaction with ethyl 3-halo-2-propynoates in the presence of solid K2CO3, without the need for a solvent . This method provides a pathway to introduce substituents at the C-2 position of the tetrahydroindole ring, which could be further functionalized to synthesize the compound .
Molecular Structure Analysis
The molecular structure of tetrahydroindole derivatives can be complex, with the potential for multiple stereocenters and geometric isomers. The synthesis of 3,3-Bis[1,1-Bis(4-Disubstituted Aminophenyl)Ethylen-2-yl]-4,5,6,7-Tetrachlorophthalides demonstrates the formation of compounds with multiple substituents on a related heterocyclic framework . The precise molecular structure of 3-Ethyl-2-methyl-4,5,6,7-tetrahydroindol-4-one would likely be characterized by techniques such as IR, NMR, MS, and X-ray crystallography to determine the position of the substituents and the stereochemistry of the molecule.
Chemical Reactions Analysis
The reactivity of tetrahydroindole derivatives can be influenced by the substituents present on the ring system. For example, the treatment of ethyl 3-(4,5,6,7-tetrahydroindol-2-yl)propynoate with dichlorodicyanobenzoquinone (DDQ) leads to a furan-2-one–tetrahydroindole–cyclobutene sequence, indicating that the tetrahydroindole scaffold can undergo cycloaddition and rearrangement reactions . This suggests that 3-Ethyl-2-methyl-4,5,6,7-tetrahydroindol-4-one could also participate in various chemical transformations, potentially leading to a diverse array of products.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Ethyl-2-methyl-4,5,6,7-tetrahydroindol-4-one would be influenced by its functional groups and molecular structure. While specific data on this compound is not provided, related compounds such as those synthesized by the reaction of tetracyanoethylene with aldehydes have been characterized by IR, NMR, MS, and X-ray analysis, which provide insights into their physical properties and chemical behavior . The presence of ethyl and methyl groups in the compound of interest would affect its solubility, boiling point, and reactivity, which are critical parameters in the development of pharmaceutical agents and materials.
科学的研究の応用
製薬研究 抗HIV剤
インドール誘導体は、抗HIV薬の開発において有望であることが報告されている。 一連の新規インドリルおよびオキソクロメニルキサントノン誘導体は、分子ドッキング研究を通じて抗HIV-1剤としての可能性について研究されている .
農業化学 植物ホルモン
インドール-3-酢酸は、インドールの誘導体であり、高等植物ではトリプトファンの分解によって生成される植物ホルモンである。 これは、"3-エチル-2-メチル-4,5,6,7-テトラヒドロインドール-4-オン"などのインドール誘導体は、植物の成長と発達を促進する用途がある可能性を示している .
有機合成 キラリティのある分子
インドールは、特定の医薬品を作成するために不可欠なキラル分子を調製するために使用される。 たとえば、4,5,6,7-テトラヒドロ-1H-インドールは、キラルテトラアリール置換メタンの調製に使用されている .
色素合成 BODIPY色素
この化合物は、BODIPY色素の合成における反応物として使用されてきた。 これらの色素は、イメージングアプリケーションの蛍光プローブなど、さまざまな科学分野において重要である .
化学合成 N-アルキル化
クロロメチルオキシランによるN-アルキル化は、この化合物が利用されるもう1つの用途である。 このプロセスは、さまざまな産業用途のための化学構造の修飾において重要である .
がん研究 治療化合物
インドール誘導体は、癌細胞の治療における可能性がますます認識されている。 さまざまな種類の障害に対する生物活性化合物としての応用が注目を集めており、"3-エチル-2-メチル-4,5,6,7-テトラヒドロインドール-4-オン"もこの分野で探求できる可能性があることを示唆している .
特性
IUPAC Name |
3-ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-3-8-7(2)12-9-5-4-6-10(13)11(8)9/h12H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZUQNFAPFIHYCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC2=C1C(=O)CCC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30210054 | |
| Record name | 3-Ethyl-2-methyl-4,5,6,7-tetrahydroindol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30210054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6116-76-3 | |
| Record name | 3-Ethyl-1,5,6,7-tetrahydro-2-methyl-4H-indol-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6116-76-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006116763 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6116-76-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136938 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Ethyl-2-methyl-4,5,6,7-tetrahydroindol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30210054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-ethyl-2-methyl-4,5,6,7-tetrahydroindol-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.531 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8F5GDR8N9G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2R,3R,4R,5S,6R)-2-[[(3S,4S,5R,6S)-4-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B138389.png)
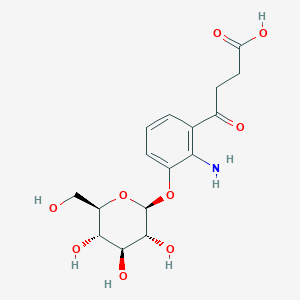
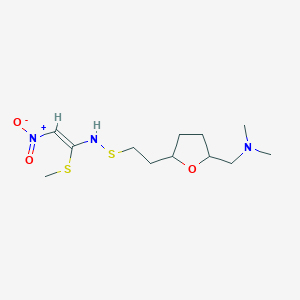

![tert-butyl N-[3-(prop-2-ynylamino)propyl]carbamate](/img/structure/B138399.png)
![Benzo[ghi]perylene-d12](/img/structure/B138407.png)
![(2R,4S,5R,7R,8S,9R,13R,14S,15R,16S,18S,19R)-5,14,15,16,19,20-hexahydroxy-7,9,13-trimethyl-5-(2-methylpropyl)pentacyclo[10.8.0.02,9.04,8.013,18]icosan-3-one](/img/structure/B138409.png)

